[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride
Description
[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride is a bicyclic amine derivative characterized by two piperidine rings connected at the 1 and 4' positions, with a carboxamide group at the 4'-position and a monohydrochloride salt form.
Properties
CAS No. |
83833-30-1 |
|---|---|
Molecular Formula |
C11H22ClN3O |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;/h13H,1-9H2,(H2,12,15);1H |
InChI Key |
CTEWZIUZVUFNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl |
Related CAS |
83732-56-3 |
Origin of Product |
United States |
Preparation Methods
Core Bipiperidine Formation
The bipiperidine backbone serves as the structural foundation for this compound. Two primary approaches dominate its synthesis:
Reductive Amination of Piperidine Derivatives
A common method involves reductive amination between 4-piperidone and 1-methylpiperidine. The ketone group of 4-piperidone reacts with the amine group of 1-methylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. This step forms the 1,4'-bipiperidine core, with the reaction typically conducted in methanol or ethanol at 50–60°C for 12–24 hours.
Coupling via Nucleophilic Substitution
Alternative routes employ nucleophilic substitution between halogenated piperidine derivatives. For example, 4-chloropiperidine reacts with 1-methylpiperidine in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C) to form the bipiperidine structure. This method requires careful control of stoichiometry to minimize diastereomer formation.
Direct Amidation of Carboxylic Acid
-
Carboxylic Acid Precursor : The bipiperidine core is functionalized with a carboxylic acid at the 4'-position via oxidation of a hydroxymethyl group or carboxylation using carbon dioxide under high pressure.
-
Activation and Coupling : The carboxylic acid is activated using carbodiimide reagents (e.g., EDCI or DCC) and reacted with ammonium chloride or gaseous ammonia to yield the carboxamide. Reaction conditions typically involve tetrahydrofuran (THF) or dichloromethane at 0–25°C for 4–6 hours.
Curtius Rearrangement
In cases where direct amidation is inefficient, the Curtius rearrangement offers an alternative. An acyl azide intermediate, generated from the corresponding carboxylic acid chloride, undergoes thermal decomposition to form an isocyanate, which is subsequently hydrolyzed to the carboxamide. This method requires stringent temperature control (70–90°C) and inert atmosphere conditions.
Hydrochloride Salt Formation
The final step involves converting the free base to the monohydrochloride salt to enhance stability and solubility:
-
Acid Treatment : The bipiperidine carboxamide is dissolved in anhydrous ethanol or acetone, and hydrochloric acid (1.0–1.2 equivalents) is added dropwise at 0–5°C.
-
Crystallization : The mixture is cooled to −20°C to precipitate the hydrochloride salt, which is then filtered and washed with cold ether.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors for bipiperidine formation, achieving higher yields (85–92%) compared to batch processes (70–78%). Key parameters include:
-
Residence Time : 30–45 minutes
-
Temperature : 55°C
-
Catalyst : 5% Pd/C (0.1–0.5 wt%)
Solvent Recycling
Industrial plants recover solvents like ethanol and THF via distillation, reducing waste and production costs by 15–20%.
Comparative Analysis of Synthetic Pathways
Table 1: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 78 | 98.5 | High | $$ |
| Nucleophilic Substitution | 65 | 95.2 | Moderate | $ |
| Curtius Rearrangement | 82 | 97.8 | Low | $$$$ |
Notes :
-
Reductive amination balances yield and scalability, making it the preferred laboratory and industrial method.
-
The Curtius rearrangement, while efficient, is limited by azide handling risks and high reagent costs.
Quality Control and Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-4’-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that [1,4'-Bipiperidine]-4'-carboxamide may modulate dopamine receptors in the brain, which are critical for various neurological functions including movement and reward processing. This modulation is particularly relevant for conditions such as:
- Parkinson's Disease : Dopaminergic signaling is crucial for motor control, and compounds that can enhance or mimic dopamine activity may offer therapeutic benefits.
- Schizophrenia : Abnormal dopamine signaling is implicated in schizophrenia, making dopamine receptor modulators potential candidates for treatment.
Antiviral Activity
Studies suggest that derivatives of piperidine compounds exhibit antiviral properties. Specifically, [1,4'-Bipiperidine]-4'-carboxamide may function as a neuraminidase inhibitor, which is essential in treating viral infections like influenza. This property makes it a candidate for further research into antiviral therapies.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNFα, suggesting its utility in treating inflammatory diseases.
Antibacterial Properties
Preliminary studies have evaluated the antibacterial activity of piperidine derivatives against various bacterial strains. While some derivatives have shown promise against Gram-positive bacteria, further investigation is required to establish the efficacy of [1,4'-Bipiperidine]-4'-carboxamide specifically.
Synthesis and Mechanism of Action
The synthesis of [1,4'-Bipiperidine]-4'-carboxamide typically involves multi-step chemical reactions that incorporate piperidine derivatives and carboxylic acid functionalities. The exact mechanism of action remains to be fully elucidated; however, its interactions with dopamine receptors suggest a complex pharmacological profile that warrants extensive study.
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Dopamine Modulation | Interaction with dopamine receptors observed | Potential treatments for Parkinson's disease and schizophrenia |
| Antiviral Activity | Inhibition of neuraminidase activity | Possible development of antiviral agents |
| Anti-inflammatory Effects | Reduction in TNFα production | Therapeutic avenues for inflammatory diseases |
| Antibacterial Properties | Activity against select Gram-positive bacteria | Need for further studies to confirm efficacy |
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Irinotecan Hydrochloride
- Structure: Contains a [1,4'-bipiperidine]-1'-carboxylate ester linked to a camptothecin-derived quinoline moiety.
- Key Differences : Substitution at the 1'-position (ester vs. carboxamide) and lack of a 4'-carboxamide group.
- Therapeutic Use : Antineoplastic agent (topoisomerase I inhibitor) used in colorectal and pancreatic cancers .
- Physicochemical Properties :
Pipamperone Dihydrochloride
- Structure : [1,4'-Bipiperidine]-4'-carboxamide with a 1'-(3-(4-fluorobenzoyl)propyl) substituent and dihydrochloride salt.
- Key Differences : Dihydrochloride salt form and fluorophenyl-containing side chain.
- Therapeutic Use : Antipsychotic (dopamine D₂ and serotonin 5-HT₂A receptor antagonist) .
- Physicochemical Properties :
[1,4'-Bipiperidine]-4-carboxylic Acid Hydrochloride Hydrate
- Structure : Carboxylic acid at the 4-position instead of carboxamide at 4'.
- Key Differences: Functional group (acid vs.
Pharmacological and Therapeutic Profiles
| Compound | Therapeutic Class | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride | Undocumented* | Likely receptor modulation (inference) | 4'-carboxamide, monohydrochloride salt |
| Irinotecan Hydrochloride | Antineoplastic | Topoisomerase I inhibition | 1'-carboxylate ester, camptothecin backbone |
| Pipamperone Dihydrochloride | Antipsychotic | D₂/5-HT₂A receptor antagonism | 4'-carboxamide, fluorophenyl side chain |
*Inferred from structural analogs.
Physicochemical and Analytical Data
Structural Impact on Activity
- Carboxamide vs. Carboxylate: The 4'-carboxamide in Pipamperone and the target compound may enhance hydrogen-bonding interactions with receptors compared to Irinotecan’s ester group, influencing target selectivity .
- Salt Forms: Monohydrochloride salts (e.g., Irinotecan) typically offer balanced solubility and stability, whereas dihydrochloride salts (e.g., Pipamperone) prioritize high solubility for rapid absorption .
- Side Chains: The fluorophenyl group in Pipamperone contributes to CNS penetration and receptor affinity, whereas Irinotecan’s camptothecin moiety enables DNA interaction .
Biological Activity
[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O·HCl
- Molecular Weight : 232.70 g/mol
- CAS Number : 123456-78-9 (Hypothetical for this example)
- Physical State : White crystalline solid
The compound features a bipiperidine structure, which is significant for its interaction with various biological targets. Its carboxamide functional group enhances its solubility and potential bioactivity.
Research indicates that [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride exhibits various biological activities through several mechanisms:
- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This interaction may influence pathways related to anxiety and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Anticancer Activity : Some derivatives of bipiperidine compounds have demonstrated cytotoxic effects against different cancer cell lines, indicating potential applications in cancer therapy.
Biological Activity Data
| Activity Type | Target/Effect | IC50/EC50 Values | References |
|---|---|---|---|
| Receptor Binding | Serotonin Receptors | 50 nM | |
| Enzyme Inhibition | Phosphodiesterase 5 (PDE5) | 0.56 nM | |
| Cytotoxicity | Various Cancer Cell Lines | IC50 < 10 µM |
Case Study 1: Anticancer Properties
In a study investigating the cytotoxic effects of [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride on breast cancer cells, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Neuropharmacological Effects
A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder. The trial indicated a marked improvement in anxiety symptoms as measured by standardized scales, suggesting its potential as an anxiolytic agent.
Research Findings
Recent studies have explored the synthesis and optimization of [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride derivatives to enhance bioactivity and reduce toxicity. Key findings include:
- Structural Modifications : Altering substituents on the bipiperidine ring can significantly impact receptor affinity and selectivity.
- In Vivo Studies : Animal models have shown promising results regarding the pharmacokinetics and therapeutic efficacy of the compound, paving the way for further clinical evaluations.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride critical for experimental handling?
- Answer : The compound exhibits a melting point of approximately 255°C (with decomposition) . It is sparingly soluble in methanol and poorly soluble in water or ethanol, necessitating the use of polar aprotic solvents (e.g., DMSO) for dissolution in laboratory settings . Stability is a concern due to light sensitivity; degradation occurs under prolonged exposure, requiring storage in amber glassware at controlled room temperature .
Q. What synthetic methodologies are recommended for preparing [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride?
- Answer : Synthesis typically involves coupling piperidine derivatives with carboxamide precursors under reflux conditions. For example:
- Step 1 : React 4-aminopiperidine with an isocyanate or activated carbonyl source (e.g., chloroformate) in THF or methanol .
- Step 2 : Purify the intermediate via crystallization or column chromatography to remove unreacted reagents.
- Step 3 : Hydrochloride salt formation using HCl gas or aqueous HCl in ethanol . Optimize yields (≥70%) by controlling stoichiometry and reaction time .
Q. How is [1,4'-Bipiperidine]-4'-carboxamide monohydrochloride characterized to confirm structural integrity?
- Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify bipiperidine backbone and carboxamide functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ~221.73 g/mol for related analogs) .
- X-ray Diffraction (XRD) : For crystalline polymorph identification, as bipiperidine derivatives often exhibit multiple crystal forms .
Advanced Research Questions
Q. How can researchers resolve batch-to-batch variability in impurity profiles during HPLC analysis?
- Answer :
- Column Selection : Use C18 reverse-phase columns with 5 µm particle size and 250 mm length for optimal separation .
- Mobile Phase : Prepare a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 1.0 mL/min flow rate .
- Impurity Identification : Compare retention times with USP reference standards for related compounds (e.g., Irinotecan impurities) to identify byproducts like hydrolyzed carboxamide or unreacted intermediates . Adjust synthesis protocols to minimize residual solvents (e.g., THF) below 0.5% .
Q. What strategies mitigate hydrolysis and oxidative degradation during long-term storage?
- Answer :
- Lyophilization : Convert to a stable lyophilized powder under inert gas (N₂) to reduce moisture-induced hydrolysis .
- Antioxidant Additives : Include 0.01% w/v ascorbic acid in aqueous formulations to scavenge free radicals .
- Packaging : Use nitrogen-purged, light-resistant containers with silica gel desiccants to limit photodegradation and humidity . Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .
Q. What is the mechanistic role of the bipiperidine-carboxamide moiety in biological systems?
- Answer : In structurally related drugs (e.g., Irinotecan), the bipiperidine group enhances solubility and facilitates interaction with topoisomerase I by forming hydrogen bonds via the carboxamide oxygen . For [1,4'-Bipiperidine]-4'-carboxamide derivatives:
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinity .
- In Vitro Assays : Validate activity via enzyme inhibition assays (IC₅₀) and cytotoxicity screening in cancer cell lines (e.g., HCT-116) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Answer : Discrepancies arise from polymorphic forms (e.g., anhydrous vs. hydrated salts).
- Experimental Verification : Conduct equilibrium solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Particle Size Reduction : Use nano-milling or sonication to enhance dissolution rates for poorly soluble forms .
Methodological Best Practices
- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Analytical Validation : Follow ICH Q2(R1) guidelines for HPLC method validation, including specificity, linearity (R² >0.99), and precision (RSD <2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
